molecular formula C23H14 B1614501 6-Methylanthanthrene CAS No. 31927-64-7

6-Methylanthanthrene

Cat. No.: B1614501
CAS No.: 31927-64-7
M. Wt: 290.4 g/mol
InChI Key: OEKGRQIOXGBWRE-UHFFFAOYSA-N
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Description

6-Methylanthanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H12. It is a derivative of dibenzo(def,mno)chrysene, characterized by the addition of a methyl group at the 12th position. This compound is known for its complex structure and significant stability, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzo(def,mno)chrysene, 12-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. For instance, starting materials like 4,10-dibromo-dibenzo(def,mno)chrysene-6,12-dione can be used, followed by metal-catalyzed reactions to introduce the methyl group .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale organic synthesis techniques, often requiring stringent control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Methylanthanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield dibenzo(def,mno)chrysene-6,12-dione, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

6-Methylanthanthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzo(def,mno)chrysene, 12-methyl- involves its interaction with molecular targets such as enzymes and receptors. Its polycyclic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. The pathways involved include oxidative stress response and signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 6-Methylanthanthrene is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological interactions. This modification can enhance its stability and alter its electronic properties, making it distinct from its analogs .

Properties

IUPAC Name

12-methylhexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14/c1-13-18-7-3-5-15-8-9-17-12-16-6-2-4-14-10-11-19(13)23(20(14)16)22(17)21(15)18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKGRQIOXGBWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C4C2=C5C(=CC4=CC=C3)C=CC6=C5C1=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185764
Record name Dibenzo(def,mno)chrysene, 12-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31927-64-7
Record name 6-Methyldibenzo[def,mno]chrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31927-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylanthanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031927647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(def,mno)chrysene, 12-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHYLANTHANTHRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PIW2KJ15Q4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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